molecular formula C10H7Cl B1664548 1-Chloronaphthalene CAS No. 90-13-1

1-Chloronaphthalene

Cat. No. B1664548
Key on ui cas rn: 90-13-1
M. Wt: 162.61 g/mol
InChI Key: JTPNRXUCIXHOKM-UHFFFAOYSA-N
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Patent
US04131751

Procedure details

At -10° to 0° and while stirring, 120 g of 3,4-difluoroaniline (J. Chem. Soc., 73, 5884-5, 1951) is metered into a solution of 180 parts by weight of phosgene in 1,100 parts by weight of chloronaphthalene. The reaction mixture is then slowly heated to 150° C. while passing in additional phosgene, and phosgenated for 2 hours at this temperature. Excess phosgene is expelled with nitrogen and the isocyanate distilled from the solution; b.p. (30 mm Hg): 79°-85° C.
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
180
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].ClC1C2C(=CC=CC=2)C=CC=1.[C:21](Cl)(Cl)=[O:22]>>[F:1][C:2]1[CH:3]=[C:4]([N:5]=[C:21]=[O:22])[CH:6]=[CH:7][C:8]=1[F:9]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1F
Step Two
Name
180
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
At -10° to 0° and while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the isocyanate distilled from the solution
CUSTOM
Type
CUSTOM
Details
79°-85° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC=1C=C(C=CC1F)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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